![molecular formula C22H27N3O2 B2528931 N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide CAS No. 924850-43-1](/img/structure/B2528931.png)
N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide" is a complex organic molecule that likely contains a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. This structure is known for its presence in various pharmacologically active compounds. The molecule also appears to have a dimethylphenoxy substituent, indicating the presence of a phenoxy group with two methyl groups attached, which could influence its physical and chemical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of imidazole-amine ligands with variable second-coordination spheres can be achieved through reductive amination reactions using a synthon derived from 1-methyl-2-carboxaldehyde . Similarly, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves a three-phase process starting from phenyl acetic acid and proceeding through ester and hydrazide intermediates . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole moiety, which is a fused ring system combining benzene and imidazole rings. This core structure is often modified with various substituents that can alter the compound's properties and reactivity . The presence of a dimethylphenoxy group in the target compound suggests that it may have additional aromatic interactions and steric effects that could influence its molecular conformation and interactions with biological targets.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions. For example, they can be used to prepare ligands for coordination chemistry through reactions with amines . Additionally, the presence of acetamide groups in such compounds can be crucial for their biological activity, as seen in the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, which exhibit activity against enzymes like acetylcholinesterase . The target compound may also undergo similar reactions, potentially leading to the formation of new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents like dimethylphenoxy can affect the compound's solubility, stability, and reactivity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the acidity of the imidazole hydrogen, which in turn can affect the compound's ability to participate in hydrogen bonding and other non-covalent interactions . The specific properties of the target compound would need to be determined experimentally, but it can be anticipated that it would share some characteristics with other benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benzimidazole Derivatives in Drug Design
Benzimidazole derivatives, such as the one mentioned, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. For example, benzimidazoles have been extensively studied for their antiviral, antifungal, and antibacterial properties, as well as for their potential as anticancer agents. The structural feature of benzimidazoles, a fusion of benzene and imidazole rings, allows for a variety of substitutions that can enhance biological activity and selectivity (Troxler & Weber, 1974; Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Applications in Cancer Research
Compounds related to N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide have been explored for their anticancer properties. The design and synthesis of novel benzimidazole derivatives have shown promising results in vitro against various cancer cell lines, indicating their potential in cancer research and therapy (Nowicka et al., 2014).
Neurodegenerative Disease Research
The study of benzimidazole derivatives also extends to neurodegenerative diseases. For instance, compounds targeting the peripheral benzodiazepine receptor (PBR) have been synthesized for the exploration of neurodegenerative disorders using positron emission tomography (PET) imaging. This research highlights the utility of benzimidazole-related compounds in developing diagnostic tools and therapeutic agents for diseases such as Alzheimer's and Parkinson's (Fookes et al., 2008).
Eigenschaften
IUPAC Name |
N-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-10-11-17(2)21(14-16)27-13-7-12-25-20-9-6-5-8-19(20)23-22(25)15-24(4)18(3)26/h5-6,8-11,14H,7,12-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBYBFGDSCMDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

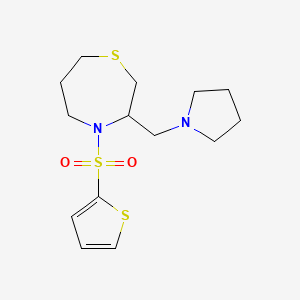
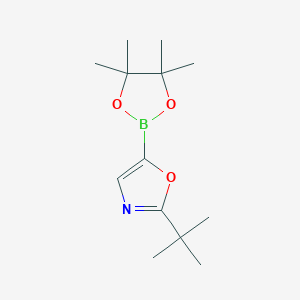
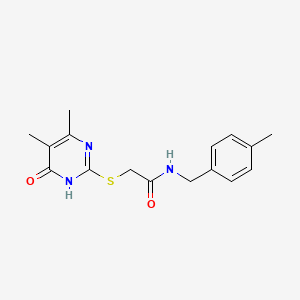
![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)
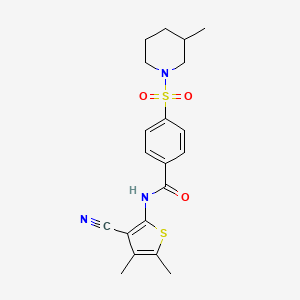
![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)
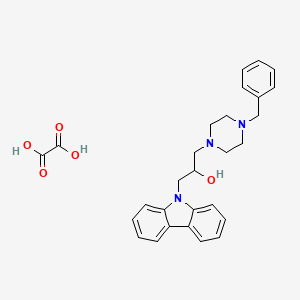
![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)
![Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2528861.png)
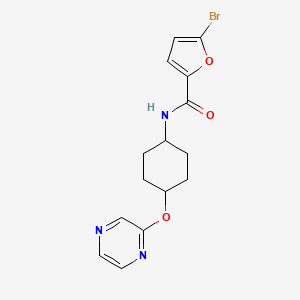
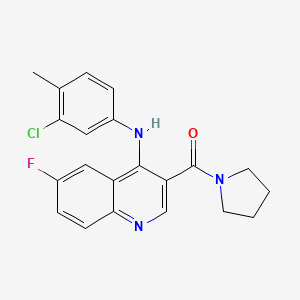
![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)

![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)